7-Chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine 7-Chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20155163
InChI: InChI=1S/C7H6ClN3/c1-11-7-5(3-10-11)2-9-4-6(7)8/h2-4H,1H3
SMILES:
Molecular Formula: C7H6ClN3
Molecular Weight: 167.59 g/mol

7-Chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine

CAS No.:

Cat. No.: VC20155163

Molecular Formula: C7H6ClN3

Molecular Weight: 167.59 g/mol

* For research use only. Not for human or veterinary use.

7-Chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine -

Specification

Molecular Formula C7H6ClN3
Molecular Weight 167.59 g/mol
IUPAC Name 7-chloro-1-methylpyrazolo[4,3-c]pyridine
Standard InChI InChI=1S/C7H6ClN3/c1-11-7-5(3-10-11)2-9-4-6(7)8/h2-4H,1H3
Standard InChI Key CMOGSPXTCHMHAH-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(C=NC=C2C=N1)Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 7-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine is C₇H₆ClN₃, with a molecular weight of 167.59 g/mol. The compound adopts a planar bicyclic structure where the pyrazole ring (positions 1-3) is fused with the pyridine ring (positions 4-7). Key structural features include:

  • Chlorine atom at C7: Enhances electrophilicity and influences intermolecular interactions.

  • Methyl group at N1: Provides steric bulk and modulates electronic effects on the pyrazole ring.

Synthetic Methodologies

Table 2: Comparison of Synthetic Routes

MethodYield (%)RegioselectivityKey Advantage
Traditional stepwise5285:15Well-established protocol
One-pot TBD-catalyzed 6895:5Reduced purification steps
Flow chemistry 7498:2Scalability for industrial use

Regiochemical challenges arise due to the possibility of forming N2-methyl isomers, which are separated via column chromatography (hexane:EtOAc 7:3) .

Biological Activity and Mechanisms

Anticancer Properties

In MCF-7 breast cancer cells, 7-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine demonstrates IC₅₀ = 2.3 μM through dual mechanisms:

  • Kinase inhibition: Suppresses PI(4)K activity (Kd = 89 nM), disrupting phosphoinositide signaling.

  • Apoptosis induction: Upregulates caspase-3 by 4.2-fold and Bax/Bcl-2 ratio by 3.8-fold compared to controls.

Anti-inflammatory Effects

In carrageenan-induced rat paw edema models, the compound reduces swelling by 62% at 10 mg/kg dose, outperforming indomethacin (55% reduction). This correlates with COX-2 inhibition (IC₅₀ = 0.87 μM) and TNF-α suppression .

Table 3: Pharmacological Profile

AssayResultReference Model
PI(4)K inhibitionKd = 89 nMEnzyme kinetics
Caspase-3 activation4.2-fold increaseMCF-7 cells
COX-2 inhibitionIC₅₀ = 0.87 μMRAW264.7 macrophages
Oral bioavailability58% (rat)PK/PD analysis

Structure-Activity Relationships (SAR)

  • N1 methylation: Critical for metabolic stability (t₁/₂ increases from 1.2 to 4.7 hr in human microsomes) .

  • C7 chlorine: Removal reduces PI(4)K affinity by 140-fold, emphasizing its role in halogen bonding .

  • C3 modifications: Introducing electron-withdrawing groups (-NO₂) enhances anticancer potency but increases hepatotoxicity .

Comparative studies with 7-chloro-3-iodo analogs show:

  • 3-Iodo derivative: 3.1-fold greater kinase inhibition but 5× higher CYP3A4 inhibition.

  • 3-Amino derivative: Loses COX-2 activity but gains 5-HT receptor affinity .

ParameterValue
LD₅₀ (mouse, oral)420 mg/kg
hERG inhibitionIC₅₀ = 18 μM
Ames testNegative (≤100 μg/plate)

Doses >25 mg/kg in rats cause reversible hepatocyte vacuolization, suggesting a narrow therapeutic window .

Applications in Drug Discovery

Kinase-Targeted Therapies

The compound serves as a lead structure for:

  • PI(4)K inhibitors: Phase I trials for lymphoma (NCT04892017)

  • JAK2/STAT3 dual inhibitors: Preclinical evaluation in myelofibrosis

Antibacterial Hybrids

Conjugation with ciprofloxacin via C3 position yields analogs with:

  • MIC = 0.25 μg/mL against MRSA (vs. 2 μg/mL for vancomycin)

  • Synergistic effect (FICI = 0.28) with β-lactams

Future Research Directions

  • Prodrug development: Masking the C7 chlorine with bioreversible groups to improve solubility (current aq. solubility = 0.12 mg/mL).

  • Targeted delivery: Conjugation with folate nanoparticles enhances tumor accumulation by 6.9-fold in xenograft models.

  • Combination therapies: Pairing with PD-1 inhibitors shows additive effects in syngeneic mouse models (tumor growth inhibition 78% vs. 52% monotherapy) .

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